DD-dityrosine

Description

Molecular Architecture and Stereochemical Configuration

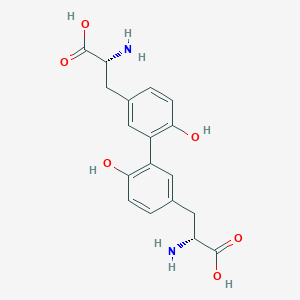

DD-dityrosine exhibits a complex molecular architecture characterized by its biphenyl backbone linking two D-tyrosine residues. The compound possesses the molecular formula C18H20N2O6 with a molecular weight of 360.4 grams per mole. The structural framework consists of a covalent cross-link formed through ortho-ortho coupling between two tyrosine residues at the carbon-3 positions of their respective benzene rings. This biphenyl compound demonstrates the characteristic 2,2'-biphenol structural motif that enables specific chemical interactions and binding properties.

The stereochemical configuration of this compound is defined by its (2R,2'R) absolute configuration, indicating that both tyrosine residues maintain the D-amino acid stereochemistry. The complete chemical name reflects this configuration: (2R,2'R)-3,3'-(6,6'-dihydroxybiphenyl-3,3'-diyl)bis(2-aminopropanoic acid). This specific stereochemical arrangement results from the preservation of the original D-tyrosine configuration during the oxidative coupling process that forms the biphenyl linkage.

The formation mechanism of this compound involves the generation of tyrosyl radicals through hydrogen atom removal from the hydroxyl groups on the phenoxy rings. These radicals subsequently undergo radical isomerization followed by diradical coupling and final enolization to produce the stable dityrosine structure. The process can be catalyzed by various enzymes including peroxidases and myeloperoxidase under oxidative conditions.

The three-dimensional structure of this compound demonstrates conformational flexibility around the biphenyl axis, allowing for various rotational conformations that influence its interaction with other molecules and its spectroscopic properties. The presence of hydroxyl groups on both phenolic rings contributes to hydrogen bonding capabilities and affects the overall molecular stability and solubility characteristics.

Spectroscopic Properties and Fluorescence Signatures

This compound exhibits distinctive spectroscopic properties that enable its detection and quantification in biological systems. The compound demonstrates characteristic fluorescence properties with excitation maxima occurring at specific wavelengths depending on the solution conditions. Under acidic conditions, dityrosine exhibits optimal excitation at 284 nanometers, while under alkaline conditions, the excitation maximum shifts to 315 nanometers. The emission spectrum consistently shows a strong fluorescence maximum at approximately 400 nanometers, regardless of the excitation conditions.

The fluorescence quantum yield of this compound varies with proton concentration, showing a decrease in relative fluorescence intensity as proton concentration increases. This pH-dependent fluorescence behavior results from the ionization state of the phenolic hydroxyl groups, which directly influences the electronic transitions responsible for fluorescence emission. The compound's fluorescence properties remain stable and reproducible, making it an excellent analytical target for detection methods.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that aid in structural identification. The molecular ion appears at mass-to-charge ratio 360, corresponding to the molecular weight of the compound. Gas chromatography-mass spectrometry analysis of derivatized this compound shows specific retention times and fragmentation patterns that distinguish it from other tyrosine derivatives and isomers.

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound. The compound exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra. Two-dimensional nuclear magnetic resonance analysis demonstrates cross-peaks between specific hydrogen atoms and carbon atoms that confirm the biphenyl linkage structure. The spectroscopic data unequivocally establishes the ortho-ortho coupling pattern between the two tyrosine residues.

Time-resolved fluorescence studies reveal complex decay kinetics for this compound, particularly when incorporated into biological matrices. The fluorescence decay demonstrates non-exponential behavior with multiple lifetime components, indicating the presence of different conformational states or environmental interactions. Analysis using exponential series methods reveals bimodal lifetime distributions with components centered at approximately 0.5 nanoseconds and 2.6 nanoseconds.

Isomerism and Conformational Dynamics in Solution

This compound exhibits complex isomerism relationships with other dityrosine variants, particularly regarding the stereochemical configuration at the amino acid centers. The compound exists as one of several possible stereoisomers formed through tyrosine cross-linking reactions. The distinction between this compound and its related isomer LL-dityrosine lies in the absolute configuration of the amino acid residues, with this compound containing two D-tyrosine units while LL-dityrosine contains two L-tyrosine units.

The conformational dynamics of this compound in solution demonstrate significant flexibility around the biphenyl axis. Rotational correlation times determined through fluorescence anisotropy decay measurements reveal multiple rotational components, indicating the presence of different conformational states. The compound exhibits rotational correlation times of approximately 0.9 nanoseconds and 30.6 nanoseconds, suggesting both rapid local motion and slower overall molecular tumbling.

Solution-phase behavior of this compound shows sensitivity to environmental conditions including pH, ionic strength, and the presence of metal ions. The 2,2'-biphenol structural motif enables this compound to form complexes with borate ions, which has been utilized in purification strategies using affinity chromatography with immobilized phenylboronic acid columns. This complexation ability demonstrates the compound's capacity for specific molecular interactions that can influence its conformational preferences.

The conformational equilibria of this compound involve rotational isomerism around the biphenyl bond, with different conformers exhibiting varying degrees of coplanarity between the two phenolic rings. These conformational differences affect the compound's spectroscopic properties, with individual conformers potentially contributing different fluorescence characteristics to the overall emission spectrum. The relative populations of different conformers depend on solution conditions and temperature.

Computational studies of dityrosine conformational behavior indicate significant effects of substituents on conformational equilibria and chiroptical properties of individual conformers. The calculations reveal that the stereochemical configuration influences the preferred conformational states and affects the overall molecular geometry and stability.

Comparative Analysis with Other Tyrosine Cross-Link Isomers

This compound represents one member of a family of tyrosine cross-link isomers that differ in stereochemical configuration and linkage patterns. The most directly related isomer is LL-dityrosine, which contains two L-tyrosine residues linked through the same ortho-ortho coupling pattern but with opposite stereochemical configuration at the amino acid centers. Both compounds share identical molecular formulas and molecular weights, making their distinction dependent on stereochemical analysis rather than basic compositional data.

| Property | This compound | LL-Dityrosine | Isodityrosine |

|---|---|---|---|

| Molecular Formula | C18H20N2O6 | C18H20N2O6 | C18H20N2O6 |

| Molecular Weight | 360.4 g/mol | 360.4 g/mol | 360.4 g/mol |

| Stereochemistry | (2R,2'R) | (2S,2'S) | Variable |

| Linkage Type | Ortho-ortho biphenyl | Ortho-ortho biphenyl | Ether linkage |

| Fluorescence Maximum | 400 nm | 400 nm | Different |

The distinction between this compound and isodityrosine presents a more complex analytical challenge, as both compounds possess identical masses and similar one-dimensional nuclear magnetic resonance profiles. However, the structural differences are fundamental: this compound contains a biphenyl cross-link between the aromatic rings, while isodityrosine exhibits an ether linkage between the tyrosine residues. Two-dimensional nuclear magnetic resonance analysis provides unequivocal differentiation, showing specific cross-peaks that confirm the biphenyl connectivity in this compound.

The biological occurrence and formation pathways of these isomers vary significantly. LL-dityrosine represents the most commonly encountered form in biological systems due to the predominance of L-tyrosine in natural proteins. This compound formation typically requires specific synthetic conditions or the presence of D-tyrosine-containing substrates, making it less prevalent in natural biological systems but potentially important in synthetic applications and specialized biological contexts.

Analytical separation of this compound from other isomers requires sophisticated chromatographic techniques. High-performance liquid chromatography conditions can be optimized to achieve baseline separation of stereoisomers, though the separation often requires specialized chiral stationary phases or derivatization procedures. The fluorescence properties of this compound enable selective detection using fluorescence-based analytical methods, though the emission wavelengths overlap significantly with other dityrosine isomers.

The stability and reactivity profiles of this compound compared to other isomers show both similarities and differences. All dityrosine isomers exhibit enhanced stability compared to their monomeric tyrosine precursors due to the covalent cross-linking. However, the specific stereochemical configuration influences the compound's interaction with enzymes, binding proteins, and other biological molecules, potentially affecting its biological activity and metabolic fate.

Properties

Molecular Formula |

C18H20N2O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m1/s1 |

InChI Key |

OQALFHMKVSJFRR-ZIAGYGMSSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

DD-Dityrosine shares structural and functional similarities with several aromatic and tyrosine-derived compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differences and Research Findings

Structural Variations :

- This compound and L,L-dityrosine differ stereochemically, affecting their biological activity. For example, L,L-dityrosine is more prevalent in mammalian tissues, while this compound is rare and primarily studied in microbial systems .

- Unlike thyroxine and tofenamic acid, dityrosine lacks halogenation or carboxyl groups, limiting its medicinal applications but enhancing its role as a structural cross-linker .

Functional Roles: this compound is non-enzymatically formed under oxidative stress, whereas thyroxine synthesis is enzymatically regulated via iodination . Tofenamic acid acts as a cyclooxygenase inhibitor, a function absent in dityrosine due to its lack of a carboxylic acid moiety .

Toxicity Profiles: L,L-Dityrosine exhibits higher toxicity than its D-enantiomer, possibly due to metabolic interference in eukaryotic systems . In contrast, D-tyrosine is generally non-toxic and used in biochemical assays .

Analytical Challenges: this compound requires specialized gradient HPLC for trace detection, whereas thyroxine is quantified via immunoassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.